molecular formula C13H16N2O3 B7473304 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea

货号 B7473304
分子量: 248.28 g/mol
InChI 键: PEYBDRQHKUFRAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea, also known as CR845, is a novel kappa opioid receptor agonist that has shown promising results in preclinical studies. It is being developed as a potential treatment for various conditions, including chronic pain, pruritus, and depression.

作用机制

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea exerts its effects by selectively activating the kappa opioid receptor, which is primarily located in the central nervous system. Activation of this receptor has been shown to reduce pain and itch, as well as produce antidepressant-like effects. Unlike other opioid receptor agonists, 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea does not produce the unwanted side effects of respiratory depression, addiction, and abuse potential.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been shown to produce a dose-dependent reduction in pain and itch in preclinical models. It has also been shown to produce antidepressant-like effects by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. Additionally, 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been shown to have anti-inflammatory effects, which could be beneficial in conditions such as rheumatoid arthritis.

实验室实验的优点和局限性

One of the major advantages of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea is its selectivity for the kappa opioid receptor, which reduces the risk of unwanted side effects. It also has a favorable safety profile in preclinical studies. However, one of the limitations of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea is its poor oral bioavailability, which requires administration through injection or infusion. This could limit its clinical utility in some conditions.

未来方向

There are several potential future directions for the development of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea. One area of focus is the development of new formulations that improve its oral bioavailability. Another area of focus is the evaluation of its efficacy and safety in clinical trials for various conditions, including chronic pain, pruritus, and depression. Additionally, the potential use of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea in combination with other therapies, such as nonsteroidal anti-inflammatory drugs and antidepressants, could be explored. Finally, the development of new kappa opioid receptor agonists with improved selectivity and efficacy could pave the way for new treatments for various conditions.

合成方法

The synthesis of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea involves several steps, including the reaction of 1-cyclopropyl-3-chloro-2-propanol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting intermediate with urea. The final product is obtained through crystallization and purification. The synthesis method has been optimized to ensure high yields and purity of the final product.

科学研究应用

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been extensively studied in preclinical models for its potential therapeutic effects. It has shown promising results in reducing pain and itch in animal models of chronic pain and pruritus. It has also shown antidepressant-like effects in animal models of depression. These findings suggest that 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea could be a potential treatment option for these conditions in humans.

属性

IUPAC Name

1-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)14-8-9-1-4-11-12(7-9)18-6-5-17-11/h1,4,7,10H,2-3,5-6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBDRQHKUFRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。